molecular formula C13H20N4O2 B1336374 3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid CAS No. 883537-94-8

3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid

Número de catálogo: B1336374
Número CAS: 883537-94-8
Peso molecular: 264.32 g/mol
Clave InChI: YIIHMXQNAYXTML-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid is a compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, a piperazine ring, and a propionic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-diamino-6-methylpyrimidine.

    Substitution with Dimethyl Groups: The dimethyl groups are introduced at positions 4 and 6 of the pyrimidine ring using methylating agents under controlled conditions.

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the pyrimidine ring through a nucleophilic substitution reaction.

    Introduction of the Propionic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, solvents, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Reactivity of Functional Groups

The compound contains three key functional groups:

  • Pyrimidine ring (4,6-dimethyl-substituted)
  • Piperazine ring
  • Propionic acid moiety

Each group contributes distinct reactivity patterns, enabling diverse chemical transformations.

Reactions Involving the Propionic Acid Moiety

The carboxylic acid group undergoes classic acid-base and nucleophilic substitution reactions:

Reaction Type Conditions Product Key Observations
Esterification Methanol/H<sup>+</sup> refluxMethyl ester derivativeHigh yield (>80%) under acid catalysis .
Amide Formation Thionyl chloride (SOCl<sub>2</sub>), followed by aminesAmide derivatives (e.g., with ethylenediamine)Amidation proceeds efficiently at 0–25°C .
Salt Formation Reaction with strong bases (e.g., NaOH)Sodium saltEnhanced water solubility for biochemical assays .

Piperazine Ring Functionalization

The piperazine nitrogen atoms participate in alkylation, acylation, and coordination chemistry:

Reaction Type Reagents Application Notable Findings
N-Alkylation Ethyl bromoacetate, K<sub>2</sub>CO<sub>3</sub>/DMFQuaternary ammonium derivativesSelective alkylation at the less hindered nitrogen .
Acylation Acetic anhydride, pyridineAcetylated piperazineImproved CNS penetration in analogs .
Coordination Chemistry Transition metals (e.g., Cu<sup>2+</sup>)Metal-organic complexesEnhanced antimicrobial activity in coordination complexes .

Pyrimidine Ring Modifications

The 4,6-dimethylpyrimidine ring exhibits limited electrophilic substitution but participates in hydrogen bonding and π-stacking interactions. Key reactions include:

Reaction Type Conditions Outcome Relevance
Nucleophilic Aromatic Substitution H<sub>2</sub>O<sub>2</sub>/UV lightHydroxylation at C-5Rare; requires radical initiation .
Cross-Coupling Pd catalysts (e.g., Suzuki-Miyaura)Biaryl derivativesLimited due to electron-deficient pyrimidine ring .
Methyl Group Oxidation KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>Carboxylic acid derivativesLow yield (<20%); steric hindrance from dimethyl groups .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes at >250°C, forming CO<sub>2</sub> and dimethylpyrimidine fragments .
  • Photodegradation : UV exposure induces decarboxylation, yielding 4-(4,6-dimethylpyrimidin-2-yl)piperazine .

Key Research Findings

  • SAR Studies :
    • Piperazine N-alkylation enhances blood-brain barrier permeability .
    • Ester derivatives show improved bioavailability compared to the parent acid .
  • Catalytic Applications :
    • Acts as a ligand in Pd-catalyzed cross-coupling reactions (TOF = 120 h<sup>−1</sup>) .

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound has been studied for its potential as a therapeutic agent in several areas:

  • Neurological Disorders :
    • Research indicates that derivatives of piperazine, including this compound, may act as antagonists at histamine H3 and sigma-1 receptors, which are implicated in neurological conditions such as depression and schizophrenia . The ability to modulate these receptors could lead to new treatments for these disorders.
  • Cancer Treatment :
    • The compound's structural similarities to known kinase inhibitors suggest potential applications in oncology. For example, its interaction with specific tyrosine kinases could inhibit tumor growth by blocking essential signaling pathways involved in cancer cell proliferation .
  • Anti-inflammatory Effects :
    • Given its mechanism of action related to immune cell signaling pathways, this compound may also have applications in treating inflammatory diseases. By targeting pathways like phosphoinositide 3-kinase (PI3K), it could help manage conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies and Research Findings

Several studies have highlighted the efficacy of 3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid:

StudyFocusFindings
PI3K InhibitionDemonstrated high selectivity against the PI3K δ isoform with low nanomolar IC50 values, indicating potential for asthma treatment.
Receptor AntagonismShowed promising results as an antagonist for histamine H3 receptors, suggesting benefits in treating cognitive disorders.
Cancer ResearchIdentified as a potential inhibitor of MerTK activity, which plays a role in tumor progression and immune evasion.

Molecular Mechanisms

The efficacy of this compound can be attributed to its ability to engage in multiple molecular interactions:

  • Hydrogen Bonding : The presence of nitrogen atoms in the piperazine and pyrimidine rings allows for robust hydrogen bonding capabilities, enhancing binding affinity to target proteins.
  • π–π Stacking Interactions : The aromatic nature of the pyrimidine ring facilitates π–π stacking with other aromatic systems, which can stabilize interactions with biological targets .

Mecanismo De Acción

The mechanism of action of 3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrimidine ring structure but different substituents.

    Indole Derivatives: Compounds with a similar aromatic ring structure and biological activities.

Uniqueness

3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid is unique due to its specific combination of a pyrimidine ring, piperazine ring, and propionic acid moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Actividad Biológica

3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid (CAS No. 883537-94-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The molecular formula of this compound is C₁₃H₂₀N₄O₂, with a molecular weight of 264.32 g/mol. It features a piperazine ring substituted with a pyrimidine moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₂₀N₄O₂
Molecular Weight264.32 g/mol
CAS Number883537-94-8
MDL NumberMFCD07186547
Hazard ClassificationIrritant

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. A study on related piperazine derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The structure-activity relationship (SAR) analysis revealed that modifications to the piperazine and pyrimidine rings enhance cytotoxicity against various cancer cell lines, including breast and colon cancer cells .

Antibacterial and Antifungal Properties

The compound has also shown promise as an antibacterial and antifungal agent. Studies have reported that certain derivatives possess substantial inhibitory effects against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds with similar structures have been synthesized and tested for their ability to disrupt bacterial cell wall synthesis, leading to increased susceptibility to antibiotics .

The biological activity of this compound is thought to stem from its interaction with specific biological targets. Molecular docking studies suggest that it binds effectively to key enzymes involved in cell proliferation and survival pathways. This binding alters the enzymatic activity, leading to apoptosis in cancer cells .

Case Studies

  • Antitumor Efficacy : In a recent study published in PubMed, a series of piperazine derivatives were evaluated for their antitumor properties. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, demonstrating potent cytotoxicity compared to standard chemotherapeutics .
  • Antibacterial Activity : Another study focused on the synthesis of various piperazine derivatives, including those based on the target compound. These derivatives displayed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
  • In Vivo Studies : Animal studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound. Preliminary results suggest that it has favorable absorption and distribution profiles, making it a candidate for further development in therapeutic applications against resistant bacterial strains and tumors .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid to improve yield and purity?

Methodological Answer: Synthetic optimization requires systematic modification of reaction parameters. Key steps include:

  • Coupling Efficiency: Use stoichiometric ratios of piperazine and pyrimidine precursors to minimize unreacted intermediates. Adjust reaction time and temperature (e.g., 60–80°C for 12–24 hours) to balance yield and side-product formation .
  • Purification: Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the target compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Catalytic Systems: Test palladium or copper catalysts for cross-coupling steps, comparing turnover numbers and selectivity .

Q. What in vitro assays are suitable for assessing the bioactivity of this compound against molecular targets?

Methodological Answer:

  • Receptor Binding Assays: Use radioligand displacement assays (e.g., ³H-labeled ligands) to quantify affinity for serotonin or dopamine receptors. Incubate compounds at 10 nM–10 μM concentrations for 1–2 hours at 25°C .
  • Enzyme Inhibition: Test inhibitory activity against kinases (e.g., PI3K) using fluorescence-based ADP-Glo™ assays. IC₅₀ values can guide structure-activity relationship (SAR) studies .
  • Cellular Viability: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure to 1–100 μM compound .

Advanced Research Questions

Q. What computational strategies predict the reactivity and stability of intermediates during synthesis?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and activation energies for key steps (e.g., piperazine-pyrimidine coupling). Identify thermodynamically favorable pathways .
  • Reaction Path Sampling: Apply the artificial force induced reaction (AFIR) method to explore alternative pathways and minimize high-energy intermediates .
  • Machine Learning: Train models on existing reaction databases to predict optimal solvent/catalyst combinations, reducing trial-and-error experimentation .

Q. How can researchers resolve discrepancies in pharmacological data across studies?

Methodological Answer:

  • Meta-Analysis: Compile IC₅₀/EC₅₀ values from published studies and apply statistical weighting to account for variability in assay conditions (e.g., cell type, incubation time) .
  • Standardized Protocols: Adopt harmonized guidelines (e.g., FDA Bioanalytical Method Validation) for ligand-binding assays to ensure reproducibility .
  • Cross-Validation: Replicate conflicting results using orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Q. What strategies identify and quantify process-related impurities in synthesized batches?

Methodological Answer:

  • LC-MS/MS Profiling: Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Detect impurities at ppm levels via high-resolution mass spectrometry (HRMS) .
  • Synthetic Byproduct Tracking: Compare retention times and fragmentation patterns with reference standards (e.g., unreacted pyrimidine precursors or oxidized piperazine derivatives) .
  • Quantitative NMR: Integrate impurity peaks relative to the target compound’s CH₃ signals (δ 1.2–2.5 ppm) for batch-to-batch consistency .

Q. How do structural modifications (e.g., substituent position) enhance target selectivity?

Methodological Answer:

  • SAR Studies: Synthesize analogs with variations at the pyrimidine 4,6-dimethyl groups or propionic acid chain. Test against panels of GPCRs or kinases .
  • Crystallography: Resolve co-crystal structures with target proteins (e.g., 5-HT₆ receptor) to identify critical hydrogen bonds or hydrophobic interactions .
  • Free Energy Perturbation (FEP): Simulate binding affinities of analogs to prioritize synthesis .

Propiedades

IUPAC Name

3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-10-9-11(2)15-13(14-10)17-7-5-16(6-8-17)4-3-12(18)19/h9H,3-8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIHMXQNAYXTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.